N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASVLPAXWGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and methylation steps. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and bases for amination, such as sodium hydroxide. The final methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative. This reaction is critical for synthesizing biologically active intermediates .
Reaction Conditions and Outcomes
| Reagent System | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | Methanol | RT | 22–24 h | N-methyl-N-phenylpyrimidine-4,5,6-triamine | 80–85% |
Key observations:
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The reaction proceeds quantitatively under mild conditions without affecting the methyl or phenyl substituents .
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The resulting triamine is stable in air but prone to oxidation under acidic conditions .
Nucleophilic Substitution Reactions
The pyrimidine ring facilitates substitution at electron-deficient positions. For example, the chlorine atom in the precursor 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (synthesized from N-methylbenzylamine and 4,6-dichloro-5-nitropyrimidine ) is replaced by amines under palladium-catalyzed coupling .
Example Substitution Protocol
| Substrate | Nucleophile | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 6-Chloro derivative | Aniline | Pd₂(dba)₃, BINAP | Microwave, 150°C, 1 h | N-methyl-5-nitro-N⁴-phenylpyrimidine-4,6-diamine | 77% |
Notes:
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Microwave irradiation significantly accelerates the reaction compared to conventional heating .
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Steric hindrance from the phenyl group limits substitution at position 4 .
Cyclization and Heterocycle Formation
The diamino-nitro pyrimidine scaffold participates in cyclization reactions to form fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are pharmacologically relevant .
Cyclization Pathways
| Re
Scientific Research Applications
Medicinal Applications
Antimicrobial and Anticancer Activity
Research indicates that N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine exhibits considerable biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Pharmaceutical Development
Due to its unique structural features, the compound is explored for its potential as a pharmaceutical agent. The nitro group in the structure can be reduced to an amine derivative, which may enhance its biological activity and therapeutic potential.
Chemical Synthesis and Research
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in the development of new materials with specific properties, particularly in the context of drug discovery and development.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions, including the use of reagents like triethylamine and anhydrous solvents. The compound is often purified through recrystallization techniques to ensure high purity for further applications .
Biological Studies
Interaction with Biomolecules
The compound has been investigated for its interactions with various biological macromolecules, including proteins and nucleic acids. These interactions can modulate biological pathways, potentially leading to therapeutic effects against cancer and infectious diseases.
Case Studies
Several studies have documented the efficacy of this compound derivatives in inhibiting tumor growth in animal models. For example, derivatives have shown promising results in reducing tumor size and increasing survival rates in preclinical trials .
Material Science Applications
Development of New Materials
this compound is also utilized in materials science for developing novel materials with enhanced properties. Its structural features allow it to participate in forming polymers or composite materials that could be used in various industrial applications .
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenyl and pyrimidine moieties can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine
- Molecular Formula : C₁₆H₁₃N₅O₂
- Key Differences : Both amines at positions 4 and 6 are substituted with phenyl groups, unlike the methyl and phenyl substituents in the target compound.
- Implications: Increased hydrophobicity (higher logP) due to two aromatic rings. Crystal structure analysis (from related analogs) shows dihedral angles between the pyrimidine ring and phenyl groups (66.09°–71.39°), suggesting reduced planarity compared to the target compound . Potential differences in biological activity due to steric hindrance from bulkier substituents.
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
- Molecular Formula : C₁₈H₁₇N₅O₂
- Key Differences : Methyl and phenyl groups are present on both amines (positions 4 and 6).
- Implications: Higher molecular weight (335.37 g/mol) and steric bulk compared to the target compound. Crystal packing data reveal dihedral angles of 44.05°–71.39°, indicating significant non-planarity that may affect intermolecular interactions . The dual methyl groups could enhance metabolic stability but reduce solubility.
5-Nitro-N-phenyl-pyrimidine-4,6-diamine
Functional Group Modifications
GS39783 (N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine)
- Molecular Formula : C₁₈H₂₅N₅O₂S
- Key Differences : Cyclopentyl and methylsulfanyl substituents replace the methyl and phenyl groups.
- Implications :
N-(2,5-Dimethoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)-4,6-pyrimidinediamine
- Molecular Formula : C₁₇H₂₀N₆O₃
- Key Differences : Pyrrolidinyl and dimethoxyphenyl substituents.
- Implications :
Anti-Protein Aggregation Activity
- RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) : A pyridazine derivative with hydroxyphenyl groups, RS-0406 disrupts α-synuclein fibrils .
- Comparison : The target compound’s nitro group may offer stronger electron-withdrawing effects, enhancing interactions with fibrillar assemblies. However, the absence of hydroxyl groups could reduce hydrogen-bonding efficacy .
Biological Activity
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrimidine core with a nitro group at the 5-position and an N-methyl group. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. Additionally, the compound's phenyl and pyrimidine moieties can engage with hydrophobic pockets in proteins, modulating signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a range of microorganisms. For example, nitro derivatives like metronidazole are utilized in treating infections caused by anaerobic bacteria . The mechanism involves the reduction of the nitro group within the bacterial cell, resulting in toxic intermediates that damage DNA and cellular structures .
Anticancer Activity
Research indicates that this compound possesses significant anticancer potential. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis through ROS generation and interference with critical signaling pathways involved in tumor growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
- Cancer Cell Proliferation : In another investigation, the compound was tested on human cancer cell lines (e.g., breast and lung cancer). The findings revealed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that this compound could serve as a lead compound for developing new anticancer therapies .
Data Summary
Q & A
Q. Optimization Strategies
- Temperature control : Reactions at 60–80°C balance kinetics and selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
How can structural characterization of this compound derivatives be rigorously validated?
Q. Basic Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons in phenyl groups appear as multiplet signals at δ 7.2–7.5 ppm, while nitro groups deshield adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., [M+H]⁺ at m/z 335.37 for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine) .
Q. Advanced Techniques
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For instance, dihedral angles between pyrimidine and phenyl rings range from 44.05° to 71.39°, influencing packing efficiency .
- Infrared (IR) spectroscopy : Nitro group stretching vibrations at ~1520 cm⁻¹ and N-H bends at ~1600 cm⁻¹ confirm functional groups .
What mechanisms underlie the biological activity of this compound derivatives?
Q. Advanced Mechanistic Insights
- GABA-B receptor modulation : Derivatives like GS39783 act as allosteric enhancers, increasing agonist potency (EC₅₀ shift from 3 μM to 0.3 μM) and promoting G protein coupling. This is demonstrated via [³⁵S]GTPγS binding assays and electrophysiology in CHO cells .
- Enzyme inhibition : Structural analogs inhibit kinases (e.g., EGFR) by competing with ATP binding. Computational docking reveals hydrogen bonding with catalytic lysine residues .
Q. Methodological Validation
- Radioligand displacement assays : Measure affinity shifts (e.g., GS39783 increases [³H]CGP62349 binding by 40% in equilibrium studies) .
- Mutagenesis studies : Identify critical receptor residues (e.g., Ser²⁴⁹ in GABA-B1) essential for allosteric effects .
How can computational methods elucidate reaction pathways for synthesizing this compound derivatives?
Q. Advanced Computational Approaches
- Density Functional Theory (DFT) : Gaussian16 optimizes transition states and intermediates. For example, aminolysis of 4,6-dichloropyrimidine has an activation energy of 25.3 kcal/mol, favoring SNAr mechanisms .
- Solvent effect modeling : PCM (Polarizable Continuum Model) predicts solvation energies, showing DMF stabilizes intermediates by 4.2 kcal/mol compared to THF .
Q. Key Findings
- Nitro group orientation influences electrophilicity at C4/C6 positions, directing regioselectivity.
- Steric effects : Bulky substituents (e.g., isobutyl) reduce yields due to slower diffusion-controlled steps .
How can contradictory biological data for pyrimidine-diamine derivatives be resolved?
Q. Case Study: Receptor vs. Cellular Assays
Q. Resolution Strategies
- Dose-response profiling : Compare EC₅₀ values across assays. For example, GS39783 potentiates GABA effects in oocytes (EC₅₀ = 1.2 μM) but requires higher concentrations (EC₅₀ = 8 μM) in hippocampal slices due to tissue heterogeneity .
- Pathway-specific inhibitors : Use antagonists (e.g., CGP55845A) to isolate receptor-mediated effects from off-target actions .
How do structural modifications impact the bioactivity of this compound analogs?
Q. Comparative Analysis
Q. Key Trends
- Electron-withdrawing groups (e.g., nitro, Cl) enhance electrophilicity and receptor binding.
- Lipophilic substituents (e.g., benzyl) improve membrane permeability, critical for intracellular targets .
What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?
Q. Methodological Solutions
- HPLC-MS : Detects impurities at 0.1% levels using C18 columns (e.g., 5 μm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Forced degradation studies : Expose compounds to heat, light, or acidic conditions to identify labile impurities (e.g., nitro reduction products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
